N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a spirocyclic structure with a thiophene ring and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure can be synthesized through a cyclization reaction involving a diol and a suitable electrophile.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving spirocyclic and thiophene-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The spirocyclic structure may confer unique binding properties, while the thiophene ring can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds like spiro[4.5]decane derivatives.
Thiophene-Containing Compounds: Compounds such as thiophene-2-carboxamide.
Acetamide Derivatives: Compounds like N-phenylacetamide.
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is unique due to its combination of a spirocyclic structure, a thiophene ring, and an acetamide group. This combination can result in unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-14(9-13-5-4-8-20-13)16-10-12-11-18-15(19-12)6-2-1-3-7-15/h4-5,8,12H,1-3,6-7,9-11H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASLHBNGXKXUHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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